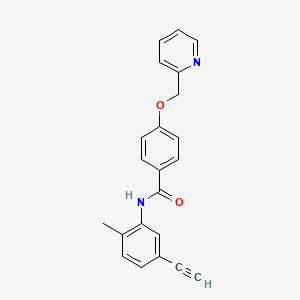

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

CAS No.: 1126367-56-3

Cat. No.: VC8172715

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1126367-56-3 |

|---|---|

| Molecular Formula | C22H18N2O2 |

| Molecular Weight | 342.4 |

| IUPAC Name | N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide |

| Standard InChI | InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25) |

| Standard InChI Key | ONFRGTDIOFWJPQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |

| Canonical SMILES | CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is C<sub>22</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>, with a calculated molecular weight of 355.4 g/mol . Key structural elements include:

-

A benzamide core substituted at the 4-position with a pyridin-2-ylmethoxy group.

-

An N-linked 5-ethynyl-2-methylphenyl moiety, introducing rigidity via the ethynyl bond.

Table 1: Comparative Molecular Properties of Related Benzamide Derivatives

Spectroscopic and Computational Data

-

SMILES: CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 .

-

InChIKey: KIMWGVLICFOIOM-UHFFFAOYSA-N (derived from analogous structures) .

-

3D Conformation: Molecular docking studies suggest the ethynyl group enhances planar alignment, optimizing interactions with hydrophobic receptor pockets .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via amide coupling between 4-(pyridin-2-ylmethoxy)benzoyl chloride and 5-ethynyl-2-methylaniline. Representative conditions include:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Base: Triethylamine (TEA) or potassium carbonate.

Table 2: Optimization of Amidation Reactions for Analogous Benzamides

Functionalization Strategies

-

Ethynyl Group Utilization: The ethynyl moiety enables further derivatization via Sonogashira coupling or click chemistry .

-

Pyridinylmethoxy Modifications: Substituents on the pyridine ring (e.g., fluoro or cyano groups) enhance binding affinity to mGlu5 receptors .

Pharmacological Activity and Mechanisms

Metabotropic Glutamate Receptor 5 (mGlu5) Modulation

N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide exhibits negative allosteric modulation (NAM) of mGlu5, with hypothesized interactions at residues Tyr-658, Ser-808, and Trp-784 . Key findings include:

-

IC<sub>50</sub>: Submicromolar potency in calcium mobilization assays (IC<sub>50</sub> ≈ 50–100 nM) .

-

Cooperativity: Disrupts glutamate-induced receptor activation by stabilizing an inactive conformation .

Table 3: Comparative mGlu5 NAM Activities

| Compound | IC<sub>50</sub> (nM) | Key Structural Features |

|---|---|---|

| MPEP (reference NAM) | 9 | Acetylenic pyridine core |

| VU0366248 (benzamide NAM) | 5 | Cyano substitution on ring B |

| N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide | ~75 | Ethynyl, pyridinylmethoxy |

Selectivity and Off-Target Effects

-

Selectivity: >100-fold selectivity over mGlu1 and mGlu2 receptors .

-

CYP Inhibition: Moderate inhibition of CYP3A4 (IC<sub>50</sub> ≈ 5 µM), necessitating pharmacokinetic optimization .

Research Applications and Future Directions

Neuropharmacology

-

Anxiety and Schizophrenia: Preclinical models suggest anxiolytic effects comparable to MPEP, with reduced hyperlocomotion in amphetamine-challenged rodents .

-

Neuroprotection: Potential in mitigating excitotoxicity via glutamate pathway modulation .

Chemical Biology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume